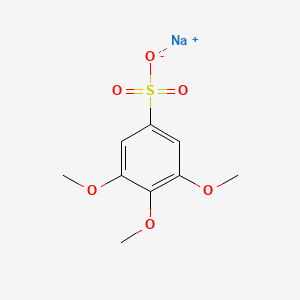
3,4,5-Trimethoxybenzenesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxybenzenesulfonic acid sodium salt is a heterocyclic organic compound with the molecular formula C9H11NaO6S and a molecular weight of 270.23 g/mol . It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzenesulfonic acid sodium salt typically involves the sulfonation of 3,4,5-trimethoxybenzene. This reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agents under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxybenzenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4,5-Trimethoxybenzenesulfonic acid sodium salt has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxybenzenesulfonic acid sodium salt involves its interaction with molecular targets and pathways in biological systems. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity and function. The methoxy groups on the aromatic ring can also influence the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,4,5-Trimethoxybenzenesulfonic acid sodium salt include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of methoxy groups and the sulfonic acid group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C9H11NaO6S |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
sodium;3,4,5-trimethoxybenzenesulfonate |
InChI |
InChI=1S/C9H12O6S.Na/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 |
Clé InChI |
ZAISGJBPFOSIJF-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13390970.png)
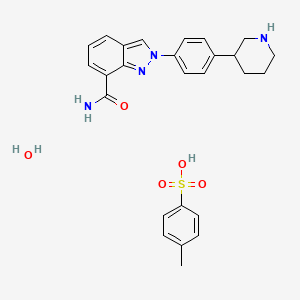
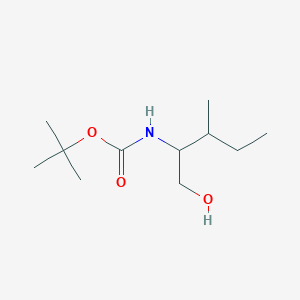
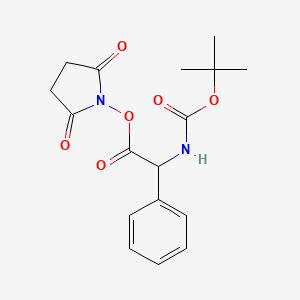
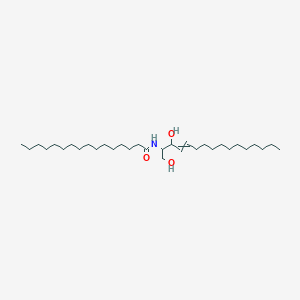
![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13391007.png)

![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13391026.png)
![7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)
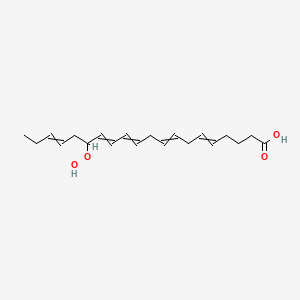

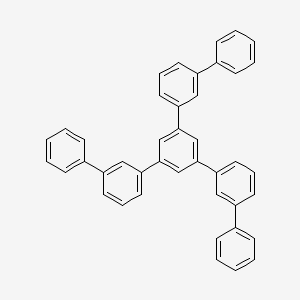
![2-(Hydroxymethyl)-6-[(4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-methoxyoxane-3,5-diol](/img/structure/B13391047.png)
![2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide](/img/structure/B13391052.png)
